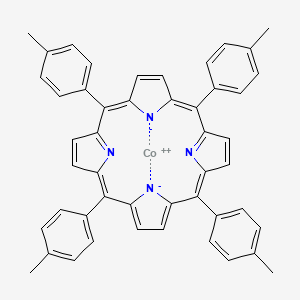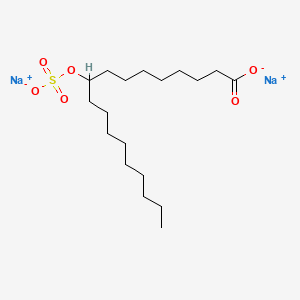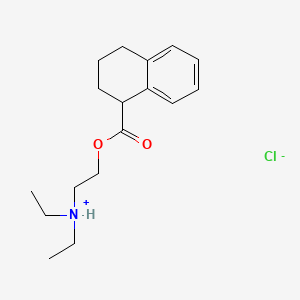
Isopropylammonium nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isopropylammonium nitrate can be synthesized through the reaction of isopropylamine with nitric acid. The reaction typically involves the following steps:
Reaction Setup: Isopropylamine is dissolved in an appropriate solvent, such as water or ethanol.
Addition of Nitric Acid: Concentrated nitric acid is slowly added to the isopropylamine solution while maintaining a controlled temperature to prevent overheating.
Formation of this compound: The reaction mixture is stirred until the formation of this compound is complete. The product is then isolated by filtration or evaporation of the solvent.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Reactors: Using large-scale reactors to mix isopropylamine and nitric acid under controlled conditions.
Temperature Control: Maintaining optimal temperature and pressure to ensure efficient reaction and high yield.
Purification: The crude product is purified through crystallization or other separation techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Isopropylammonium nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen-containing compounds.
Reduction: Reduction reactions can convert it into simpler amines or other nitrogenous compounds.
Substitution: It can participate in substitution reactions where the nitrate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution Reactions: These reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products:
Oxidation Products: Nitrogen oxides and other nitrogen-containing compounds.
Reduction Products: Simpler amines and hydrocarbons.
Substitution Products: Compounds with different functional groups replacing the nitrate group.
Applications De Recherche Scientifique
Isopropylammonium nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Mécanisme D'action
The mechanism of action of isopropylammonium nitrate involves its interaction with molecular targets and pathways:
Molecular Targets: It interacts with enzymes and proteins involved in nitrogen metabolism.
Pathways: It affects pathways related to nitrogen assimilation and transformation, influencing various biochemical processes.
Effects: The compound can modulate the activity of specific enzymes, leading to changes in cellular functions and metabolic pathways
Comparaison Avec Des Composés Similaires
Isopropylammonium nitrate can be compared with other similar compounds, such as:
Isopropylamine: A precursor in the synthesis of this compound, with similar chemical properties but different applications.
Ammonium Nitrate: A widely used nitrogenous compound with applications in fertilizers and explosives.
Other Nitrate Esters: Compounds like glyceryl trinitrate and isosorbide dinitrate, which have different uses in medicine and industry.
Uniqueness: this compound is unique due to its specific molecular structure and the combination of isopropylamine and nitrate groups.
Propriétés
Numéro CAS |
87478-71-5 |
|---|---|
Formule moléculaire |
C3H10N2O3 |
Poids moléculaire |
122.12 g/mol |
Nom IUPAC |
propan-2-ylazanium;nitrate |
InChI |
InChI=1S/C3H9N.NO3/c1-3(2)4;2-1(3)4/h3H,4H2,1-2H3;/q;-1/p+1 |
Clé InChI |
NEOKMOMGZMVNQQ-UHFFFAOYSA-O |
SMILES canonique |
CC(C)[NH3+].[N+](=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


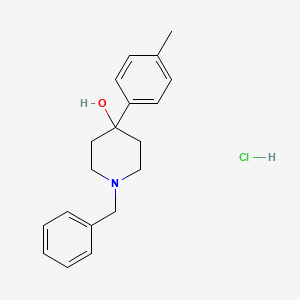
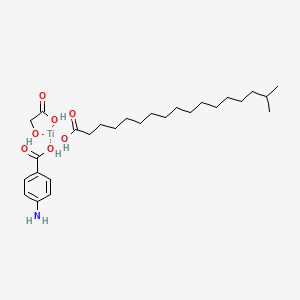



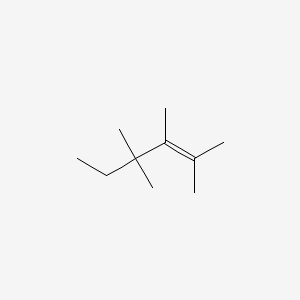
![2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanol;phosphate](/img/structure/B13782594.png)
